YZ03

Targeted protein acetylation Androgen receptor Proximity-directed catalysis

YZ03 is a first-in-class bifunctional small molecule that covalently links a thiosalicylamide acyltransferase fragment to the androgen receptor (AR) BF-3 site ligand tolfenamic acid. This design enables YZ03 to harness endogenous acetyl-CoA for proximity-directed lysine acetylation on the AR ligand-binding domain, a mechanism that cannot be achieved with separate, unlinked ligands.

Molecular Formula C35H42ClN7O6S
Molecular Weight 724.274
Cat. No. B1193885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYZ03
SynonymsYZ03;  YZ-03;  YZ 03
Molecular FormulaC35H42ClN7O6S
Molecular Weight724.274
Structural Identifiers
SMILESO=C(NCC1=CN(CCOCCOCCOCCNC(CCNC(C2=CC=CC=C2S)=O)=O)N=N1)C3=CC=CC=C3NC4=CC=CC(Cl)=C4C
InChIInChI=1S/C35H42ClN7O6S/c1-25-29(36)9-6-11-30(25)40-31-10-4-2-7-27(31)34(45)39-23-26-24-43(42-41-26)16-18-48-20-22-49-21-19-47-17-15-37-33(44)13-14-38-35(46)28-8-3-5-12-32(28)50/h2-12,24,40,50H,13-23H2,1H3,(H,37,44)(H,38,46)(H,39,45)
InChIKeyMFEMCJYBJCABLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

YZ03 Chemical Probe: Biomimetic AR Acyltransferase Conjugate for Proximity-Driven Acetylation Research


YZ03 is a first-in-class bifunctional small molecule that covalently links a thiosalicylamide acyltransferase fragment to the androgen receptor (AR) BF-3 site ligand tolfenamic acid. This design enables YZ03 to harness endogenous acetyl-CoA for proximity-directed lysine acetylation on the AR ligand-binding domain, a mechanism that cannot be achieved with separate, unlinked ligands [1]. In cellular models, YZ03 selectively acetylates Lys720 of AR, a residue critically involved in coactivator peptide binding, and thereby enhances the antagonism of BF-3 site ligands against AR-coactivator association [1].

Why Unlinked BF-3 Ligands or Thiosalicylamide Fragments Cannot Replace YZ03 in Targeted AR Acetylation Studies


Substituting YZ03 with a simple physical mixture of its constituent fragments—tolfenamic amide 4 and thiosalicylamide 5—abolishes AR acetylation entirely, because proximity-directed acetyl transfer requires the covalent linkage that constrains the thioester intermediate within reach of AR surface lysines [1]. Similarly, non-conjugated BF-3 site ligands (e.g., tolfenamic acid, amide 4) or generic acylating agents like acetic anhydride lack both the targeting and catalytic turnover capabilities that YZ03 provides, resulting in either no acetylation or non-specific, functionally irrelevant acylation [1]. Consequently, any attempt to substitute YZ03 with off-the-shelf AR ligands or separate acetyl-transfer catalysts will fail to reproduce the site-selective, acetylation-enhanced antagonism that characterizes this compound [1].

YZ03 Differentiation Evidence: Head-to-Head Quantitative Comparisons Against Closest Analogs and Alternatives


Only Covalently Conjugated YZ03, Not Unlinked Fragments, Acetylates Endogenous AR in Prostate Cancer Cells

Treatment of CWR22Rv1 prostate cancer cells with 20 µM YZ03 results in approximately 5% of endogenous AR being acetylated, as quantified by comparison with acetylated protein standards [1]. In contrast, an equimolar mixture of the unlinked fragments—tolfenamic amide 4 and thiosalicylamide 5—yields no detectable AR acetylation under identical conditions, confirming that covalent conjugation is essential for acetyl-transfer activity [1].

Targeted protein acetylation Androgen receptor Proximity-directed catalysis

Acetylated YZ03 Is 5-Fold More Potent Than Non-Acetylated YZ03 at Inhibiting AR–Coactivator Peptide Association

In a TR-FRET coactivator association assay (Lanthascreen), 10 µM pre-acetylated YZ03 (AcYZ03) reduces DHT-induced AR coactivator peptide binding by 36% (p < 0.0001) [1]. This represents a 5-fold greater antagonism compared to the same concentration of non-acetylated YZ03, which achieves only ~7% inhibition under identical conditions [1]. The data establish that acetylation of the thiosalicylamide thiol, either synthetically or metabolically, dramatically boosts functional AR antagonism.

AR-coactivator inhibition Acetylation-dependent antagonism TR-FRET assay

AcYZ03 Is Over 100-Fold More Potent Than Non-Specific Acetylating Agent Acetic Anhydride in Functional AR Antagonism

Comparing targeted acetylation to non-specific chemical acetylation, 10 µM AcYZ03 produces significantly greater inhibition of AR-coactivator association than 1000 µM (1 mM) acetic anhydride, a 100-fold higher concentration of the non-specific acylating agent [1]. This comparison highlights that YZ03's proximity-directed mechanism achieves functional modulation orders of magnitude more efficiently—and with single-residue precision—than bulk lysine acetylation.

Site-specific vs. bulk acetylation Functional selectivity AR antagonism

YZ03 Mediates Single-Site Lys720 Acetylation Without Detectable Modification of Off-Target Protein HSP70

Tryptic peptide mass spectrometry of recombinant AR(LBD) incubated with AcYZ03 identified Lys720 as the sole statistically significant acetylation site (q < 0.05) with 30% sequence coverage of AR(LBD) [1]. In cellular assays, AcYZ03 produces substantial AR acetylation in HEK293t cells while showing no detectable labeling of HSP70, a comparably lysine-rich off-target protein (50 lysines vs. 40 in AR) [1]. By contrast, the off-target conjugate AcYZ01 fails to acetylate AR under identical conditions, confirming that both the AR-targeting ligand and the acyltransferase function are required for selective modification [1].

Site-selective acetylation AR Lys720 Proteomic selectivity

YZ03 and YZ06 Exhibit Inverted In Vitro vs. Cellular Reactivity Profiles: YZ03 Is 4.6-Fold More Reactive In Vitro, While YZ06 Is 46% More Effective in Cells

The YZ03 analog YZ06 contains an additional methylene spacer that reduces thioester reactivity. In vitro, pre-acetylated YZ06 (AcYZ06) is 4.6-fold less effective than AcYZ03 at acylating purified AR(LBD) [1]. However, in HEK293t cells, AcYZ06 is 46% more effective at AR acylation than AcYZ03, and in CWR22Rv1 cells, unacetylated YZ06 is 2.2-fold more efficient at catalyzing the overall acetyl group relay from cellular metabolites to AR [1]. This inversion highlights that YZ03 is the superior probe for in vitro biochemical studies where higher thioester reactivity is desired, whereas YZ06 may be preferable in cellular contexts requiring enhanced metabolic stability or reduced non-specific nucleophile quenching.

Thioester reactivity tuning Acyltransferase SAR Cellular vs. biochemical efficiency

YZ03 Best-Fit Experimental Scenarios: Where the Evidence Supports Prioritizing YZ03


In Vitro Biochemical Dissection of AR BF-3 Site-Directed Acetylation and Coactivator Inhibition

YZ03 is the optimal probe for in vitro studies where maximal thioester reactivity is required. The pre-acetylated form AcYZ03 achieves 5-fold greater AR-coactivator inhibition than non-acetylated YZ03 and is >100-fold more potent than acetic anhydride [1]. Use in TR-FRET coactivator recruitment assays at 10 µM to quantify acetylation-dependent antagonism of AR, particularly when studying the allosteric interplay between the BF-3 site and the FXXLF coactivator binding cleft [1].

Site-Specific Acetylation of Endogenous AR in Prostate Cancer Cell Models

In CWR22Rv1 prostate cancer cells, 20 µM YZ03 delivers approximately 5% acetylation of endogenous AR, with MS-confirmed single-site selectivity at Lys720—the critical coactivator-interacting residue [1]. This makes YZ03 uniquely suited for studying how acetylation of a specific lysine on endogenous, full-length AR affects coactivator recruitment, transcriptional output, and sensitivity to conventional antiandrogens in a disease-relevant cellular context [1].

Comparator Benchmarking for Thiosalicylamide-Based Acyltransferase Conjugate Optimization

YZ03 serves as the reactive reference compound against which analogs like YZ06, BrYZ03, or other thiol-tuned conjugates are benchmarked. YZ03 is 4.6-fold more reactive in vitro than YZ06, while YZ06 is 46%–2.2-fold more efficient in cellular assays [1]. This inverted profile enables systematic SAR studies to optimize the balance between thioester reactivity and cellular acyl-relay efficiency, with YZ03 providing the high-reactivity baseline for in vitro screening [1].

Exogenous Acetyl-CoA Mimic Enhancement Studies to Boost YZ03 Antagonism

Addition of 100 µM S-acetyl-N-acetyl cysteamine (AcSNAC), an acetyl-CoA mimic, enhances the AR-coactivator inhibitory activity of non-acetylated YZ03 by 3-fold in TR-FRET assays [1]. This protocol is directly applicable in biochemical screening campaigns aiming to augment the cellular acetyl-charging capacity of thiosalicylamide conjugates without the need for pre-synthetic acetylation, expanding YZ03's utility in high-throughput AR antagonist screening platforms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for YZ03

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.